
cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organic compound that contains cerium, a rare earth element
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the coordination of cerium ions with the organic ligand 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. The reaction conditions may include:
- Solvent: Organic solvents such as ethanol or methanol.
- Temperature: Controlled temperatures to facilitate the reaction.
- Catalysts: Specific catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. The purity and yield of the compound are critical factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cerium.
Reduction: Reduction reactions may involve the conversion of cerium ions to lower oxidation states.
Substitution: Substitution reactions can occur at the hydroxyl or alkene groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) complexes, while reduction may produce cerium(III) compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology
In biological research, cerium complexes are studied for their potential antioxidant properties and interactions with biological molecules.
Medicine
Industry
In industry, cerium compounds are used in materials science, particularly in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one involves the coordination of cerium ions with the organic ligand. This coordination can influence the electronic structure and reactivity of the compound. Molecular targets and pathways may include interactions with enzymes, proteins, and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cerium(III) acetate
- Cerium(IV) oxide
- 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
Uniqueness
Cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific coordination structure and the presence of both cerium and the organic ligand. This combination imparts distinct chemical and physical properties that differentiate it from other cerium compounds.
Propriétés
Formule moléculaire |
C22H40CeO4 |
|---|---|
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b8-7-;; |
Clé InChI |
NJUIMVOMXFXJTM-OTMFCZTRSA-N |
SMILES isomérique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ce] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


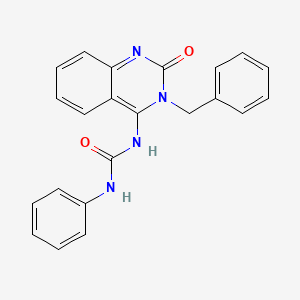

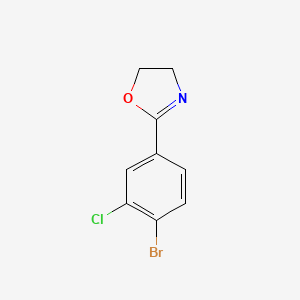
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)

![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
![1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol](/img/structure/B14115111.png)
![(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14115116.png)
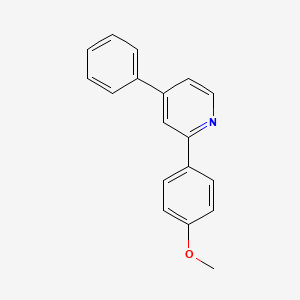
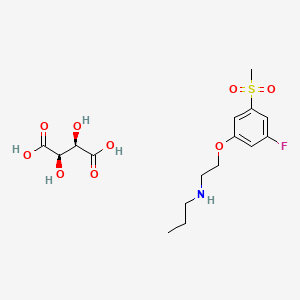
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14115127.png)
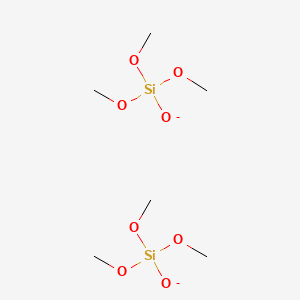
![3-[(Diethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B14115138.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14115139.png)
